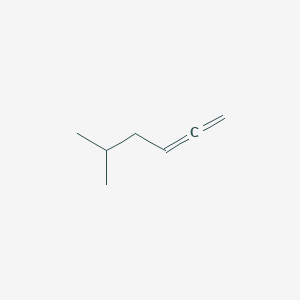
5-Methyl-1,2-hexadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2-hexadiene is a chemical compound that belongs to the family of dienes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized through different methods, and it has several advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2-hexadiene is not well understood. However, it is believed to act as a dienophile in Diels-Alder reactions, which are important in organic synthesis. It can also undergo other reactions, such as oxidation and reduction, to form different compounds.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 5-Methyl-1,2-hexadiene. However, it is believed to have low toxicity and is not considered to be a mutagen or carcinogen.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-1,2-hexadiene in lab experiments is its availability and low cost. It is also a versatile compound that can be used in various reactions. However, it has some limitations, including its low reactivity towards some compounds and its limited solubility in some solvents.
Zukünftige Richtungen
There are several future directions for the research on 5-Methyl-1,2-hexadiene. One direction is to explore its potential as a starting material for the synthesis of new compounds with specific properties. Another direction is to investigate its potential as a catalyst in organic reactions. Additionally, more research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Conclusion:
In conclusion, 5-Methyl-1,2-hexadiene is a versatile compound that is used in various scientific research applications. It can be synthesized through different methods, and it has several advantages and limitations for lab experiments. More research is needed to understand its mechanism of action and its potential biochemical and physiological effects.
Synthesemethoden
5-Methyl-1,2-hexadiene can be synthesized through different methods, including the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and the Grignard reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Horner-Wadsworth-Emmons reaction is a modification of the Wittig reaction that involves the use of an ester instead of a phosphorus ylide. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol.
Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2-hexadiene is used in various scientific research applications, including organic synthesis, material science, and pharmaceutical research. It is used as a starting material for the synthesis of other compounds, such as natural products and pharmaceuticals. It is also used in the preparation of polymers and materials with specific properties.
Eigenschaften
CAS-Nummer |
13865-36-6 |
|---|---|
Produktname |
5-Methyl-1,2-hexadiene |
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h5,7H,1,6H2,2-3H3 |
InChI-Schlüssel |
NEYLAVKYYZDLIN-UHFFFAOYSA-N |
SMILES |
CC(C)CC=C=C |
Kanonische SMILES |
CC(C)CC=C=C |
Synonyme |
5-Methyl-1,2-hexadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



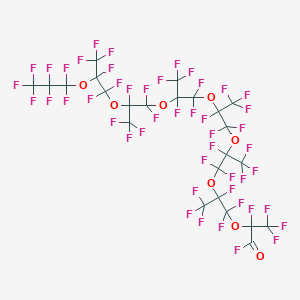
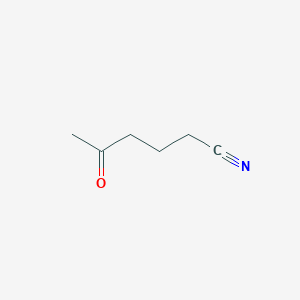

![Ferrioxamine B [M+Fe-2H]](/img/structure/B84436.png)
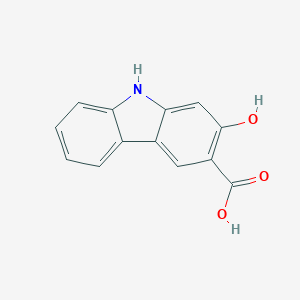
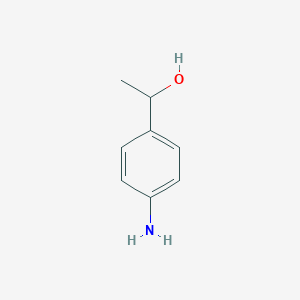
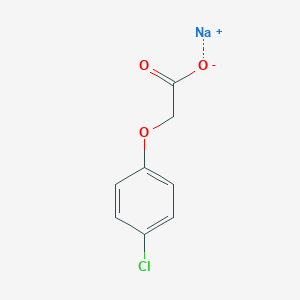
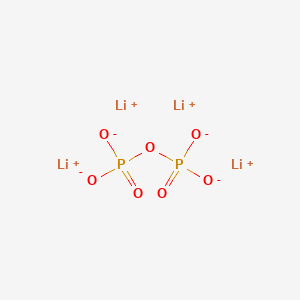
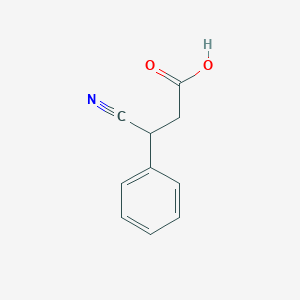
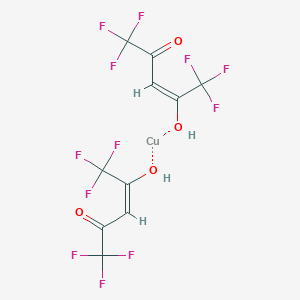
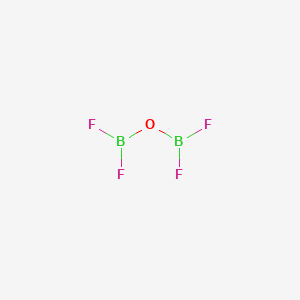
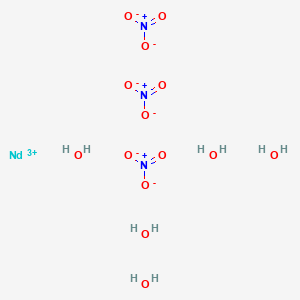
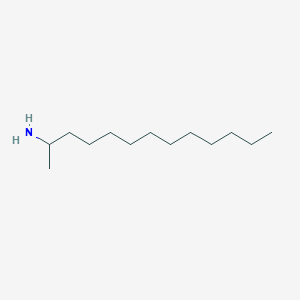
![9-Icosyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B84456.png)